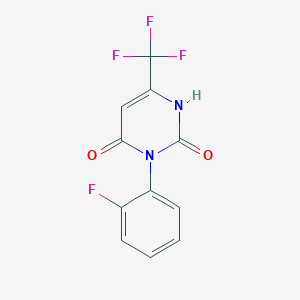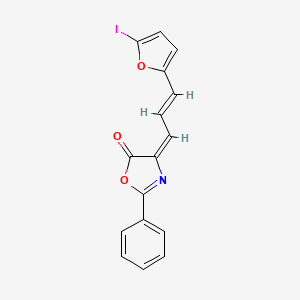
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and an iodine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method starts with the iodination of furan to obtain 5-iodofuran. This intermediate is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted oxazole derivatives.
科学研究应用
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The iodine substituent and the conjugated system of the furan and oxazole rings may play a crucial role in its binding affinity and activity.
相似化合物的比较
Similar Compounds
- 4-(3-(5-Bromofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Chlorofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Methylfuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in molecular recognition and drug design.
属性
分子式 |
C16H10INO3 |
|---|---|
分子量 |
391.16 g/mol |
IUPAC 名称 |
(4E)-4-[(E)-3-(5-iodofuran-2-yl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10INO3/c17-14-10-9-12(20-14)7-4-8-13-16(19)21-15(18-13)11-5-2-1-3-6-11/h1-10H/b7-4+,13-8+ |
InChI 键 |
GECLOCOPLIKVQG-ZAUJTXRMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C=C/C3=CC=C(O3)I)/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=C(O3)I)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
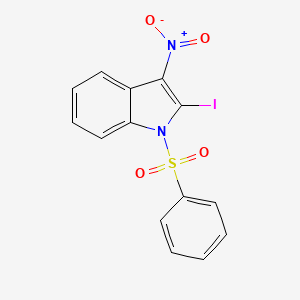
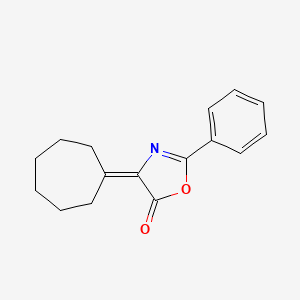
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
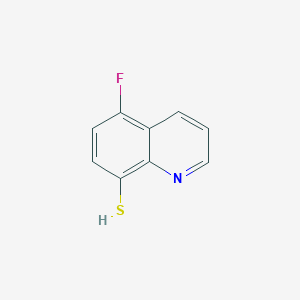
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)


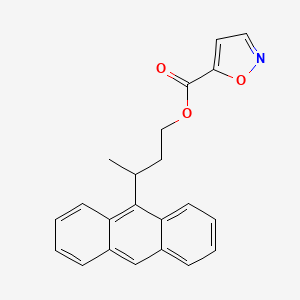
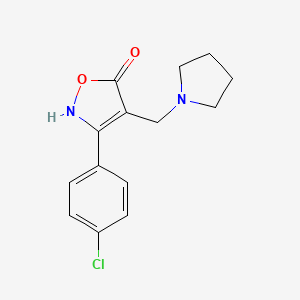
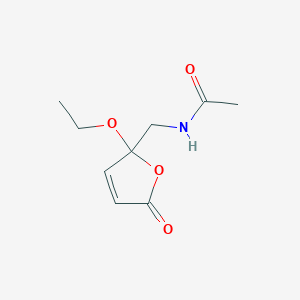
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)

